N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is an organic compound that features a furan ring, a trifluoromethyl-substituted phenyl ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:
Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan with ethylamine under suitable conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced to the phenyl ring via electrophilic aromatic substitution using trifluoromethylating agents.
Amide bond formation: The final step involves coupling the furan-3-yl ethylamine with 3-(4-(trifluoromethyl)phenyl)propanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Its unique structure may contribute to the formation of stable polymers or other materials with desirable properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)ethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-(furan-3-yl)ethyl)-3-(4-methylphenyl)propanamide:
Uniqueness
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSQHUCGJEFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCC2=COC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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